molecular formula C8H11NO2 B13769160 N-(2-Methyl-1-oxoallyl)methacrylamide CAS No. 7370-82-3

N-(2-Methyl-1-oxoallyl)methacrylamide

Cat. No.: B13769160
CAS No.: 7370-82-3
M. Wt: 153.18 g/mol
InChI Key: ABGYXXMZWPKYAU-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Polymer Chemistry

The significance of N-(2-Methyl-1-oxoallyl)methacrylamide in modern polymer chemistry lies primarily in its function as a cross-linking agent. Cross-linking is a critical process that enhances the mechanical properties and stability of polymers. By introducing covalent bonds between polymer chains, cross-linking agents transform linear or branched polymers into three-dimensional networks. This structural change often leads to improved resistance to solvents, heat, and mechanical stress.

In various applications, such as in the development of hydrogels and dental resins, the choice of cross-linking agent is crucial. For instance, in the synthesis of poly(acrylamide-co-methyl methacrylate) hydrogels, N,N'-methylene bisacrylamide is a commonly used cross-linker that influences the swelling behavior and mechanical properties of the final product. researchgate.net Similarly, in dental materials, cross-linking agents like ethylene (B1197577) glycol dimethacrylate (EGDMA) are incorporated into poly(methyl methacrylate) (PMMA) resins to improve their resistance to cracking and dissolution in organic solvents. mdpi.com

This compound, with its two reactive methacrylamide (B166291) groups, fits into this class of essential polymer components. Its bifunctional nature allows it to connect two growing polymer chains, thereby increasing the network density and influencing the material's final properties. The amide groups in its structure may also offer different hydrolytic stability and hydrogen bonding capabilities compared to more common acrylate- or methacrylate-based cross-linkers, presenting unique opportunities for material design.

Scope of Academic Research Focus on this compound Systems

While extensive research on this compound is still emerging, the academic focus on its systems can be understood through the broader context of research on similar bifunctional and cross-linking monomers. The scientific community's interest in such compounds is typically centered on several key areas:

Development of Novel Hydrogels: There is a significant academic focus on creating advanced hydrogels for biomedical applications. Research on this compound systems would likely explore its use as a cross-linker in the synthesis of hydrogels based on polymers like poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA). mdpi.comresearchgate.net Studies would investigate how the concentration of this cross-linker affects the swelling ratio, mechanical strength, and degradation profile of the resulting nanogels, which are promising for drug delivery applications. mdpi.comresearchgate.net

Enhancement of Mechanical Properties in Composites: Another key research direction is the use of cross-linking agents to improve the mechanical performance of polymer composites. For example, in dental resins, the concentration of the cross-linking agent is a critical parameter that influences the flexural strength and fracture resistance of the material. mdpi.com Academic studies on this compound would likely involve its incorporation into materials like PMMA to assess its impact on their mechanical durability and longevity. mdpi.com

Creation of Functional Polymers: The unique chemical structure of this compound, containing amide linkages, opens up avenues for creating functional polymers with specific properties. Research could focus on how the presence of these amide groups influences characteristics such as biocompatibility, thermal stability, and interactions with biological systems or other chemical agents. This is particularly relevant in the design of materials for tissue engineering and controlled-release systems. ekb.eg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7370-82-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-methyl-N-(2-methylprop-2-enoyl)prop-2-enamide

InChI

InChI=1S/C8H11NO2/c1-5(2)7(10)9-8(11)6(3)4/h1,3H2,2,4H3,(H,9,10,11)

InChI Key

ABGYXXMZWPKYAU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(=O)C(=C)C

Related CAS

25585-20-0

Origin of Product

United States

Synthetic Methodologies for N 2 Methyl 1 Oxoallyl Methacrylamide Monomer

Established Synthetic Routes and Reaction Pathways

Established methods for the synthesis of N-(2-Methyl-1-oxoallyl)methacrylamide primarily involve the N-acylation of methacrylamide (B166291). Two main acylating agents are commonly employed: methacryloyl chloride and methacrylic anhydride (B1165640).

Reaction with Methacryloyl Chloride:

One of the most direct routes to this compound is the reaction of methacrylamide with methacryloyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial to the success of the reaction, aiming to maximize the yield of the desired product while minimizing side reactions.

The general reaction can be depicted as follows:

Commonly used bases include tertiary amines such as triethylamine (B128534), which act as an acid scavenger. The reaction is typically carried out in an inert solvent to facilitate the reaction and control the temperature.

Reaction with Methacrylic Anhydride:

An alternative and often preferred method is the use of methacrylic anhydride as the acylating agent. This route avoids the generation of corrosive hydrochloric acid, with methacrylic acid being the only byproduct. This can simplify the work-up procedure and may lead to higher purity of the final product. A patent for a related process involving the reaction of (meth)acrylic anhydride with a diamine suggests that this is a viable and efficient method. google.com

The reaction is as follows:

This reaction may be catalyzed by an acid or a base, and is often carried out at elevated temperatures to drive the reaction to completion.

A comparison of the two established routes is presented in the table below:

FeatureReaction with Methacryloyl ChlorideReaction with Methacrylic Anhydride
Acylating Agent Methacryloyl ChlorideMethacrylic Anhydride
Byproduct Hydrochloric Acid (HCl)Methacrylic Acid
Base Requirement Required (e.g., Triethylamine)Often not required, but can be catalyzed
Advantages High reactivity of acyl chlorideCleaner reaction, less corrosive byproduct
Disadvantages Formation of corrosive HCl, potential for side reactionsLower reactivity than acyl chloride, may require higher temperatures

Exploration of Novel Synthetic Strategies for Monomer Production

While the acylation of methacrylamide remains the principal method, research into novel synthetic strategies is driven by the desire for greener, more efficient, and cost-effective processes. While specific research on novel routes for this compound is not widely published, general advancements in amide and imide synthesis can be considered for future exploration.

One area of interest is the use of enzyme-catalyzed reactions. Lipases, for instance, have been shown to catalyze the formation of amide bonds under mild conditions. This approach could offer high selectivity and reduce the need for harsh reagents and solvents.

Another potential avenue is the development of catalytic methods that directly couple methacrylic acid with methacrylamide. This would be a highly atom-economical route, but it presents significant challenges in terms of catalyst design and overcoming the low reactivity of carboxylic acids.

Furthermore, flow chemistry presents a promising platform for the synthesis of this monomer. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, purity, and safety, especially for exothermic reactions. A patent describing a continuous process for preparing N-substituted acrylamides highlights the potential of this technology in the field.

Optimization of Synthesis Parameters for Enhanced Yield and Purity

The optimization of synthesis parameters is critical for the industrial production of this compound, aiming to maximize the yield and purity of the monomer. Key parameters that are typically optimized include reaction temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.

Influence of Reaction Temperature:

The reaction temperature significantly affects the rate of reaction and the formation of byproducts. For the reaction involving methacryloyl chloride, lower temperatures are often preferred to control the exothermic nature of the reaction and minimize side reactions. Conversely, the reaction with the less reactive methacrylic anhydride may require higher temperatures to achieve a reasonable reaction rate. A patent on the preparation of N-methyl(meth)acrylamide suggests that when using methacrylic anhydride, the reaction can be strongly exothermic and cooling may be necessary to keep the temperature below 40°C. google.com

Effect of Reactant Stoichiometry:

The molar ratio of the reactants is a crucial parameter. A slight excess of the acylating agent (methacryloyl chloride or methacrylic anhydride) is often used to ensure complete conversion of the methacrylamide. However, a large excess can lead to difficulties in purification and the formation of impurities. The optimal ratio is typically determined experimentally. For the reaction of methacrylic anhydride with an amine, a stoichiometry of less than 1:2 (anhydride:amine) is noted to be economically favorable. google.com

Role of Catalysts and Solvents:

The choice of catalyst and solvent can have a profound impact on the reaction outcome. In the case of the methacryloyl chloride route, the selection of the base and its rate of addition are critical. For the methacrylic anhydride route, while the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to increase the reaction rate. The solvent should be inert to the reactants and products and should facilitate the reaction by ensuring proper mixing and heat transfer.

The following table summarizes the typical effects of varying key synthesis parameters:

ParameterEffect on YieldEffect on PurityGeneral Considerations
Temperature Increases with temperature up to an optimal point, then may decrease due to decomposition or side reactions.Can decrease at higher temperatures due to increased side reactions.Needs to be carefully controlled, especially for exothermic reactions.
Reaction Time Increases with time until equilibrium or completion is reached.May decrease with prolonged reaction times due to byproduct formation.Should be optimized to achieve maximum conversion without significant degradation.
Reactant Ratio Can be increased by using a slight excess of the acylating agent.A large excess of one reactant can complicate purification.The optimal ratio is a trade-off between conversion and ease of purification.
Catalyst Can significantly increase the reaction rate and yield.The right catalyst can improve selectivity and thus purity.Catalyst selection depends on the specific reaction pathway.

Homopolymerization of N 2 Methyl 1 Oxoallyl Methacrylamide

Free Radical Polymerization (FRP) Kinetics and Mechanisms

Free radical polymerization (FRP) is a fundamental method for synthesizing polymer networks from multifunctional monomers like N-(2-Methyl-1-oxoallyl)methacrylamide. The process involves the standard stages of initiation, propagation, and termination, but is uniquely characterized by the onset of gelation at a critical conversion point, leading to the formation of an insoluble three-dimensional network.

Detailed Analysis of Initiation, Propagation, and Termination Processes

The free radical polymerization of this compound follows a complex reaction pathway.

Initiation: The process begins with the decomposition of an initiator molecule (e.g., an azo compound or a peroxide) to generate primary free radicals. These highly reactive species then attack one of the double bonds of a monomer molecule, forming an initiated monomer radical.

Propagation: The newly formed radical propagates by adding to other monomer molecules. A key feature of this difunctional monomer is that the propagating chain contains a pendant, unreacted double bond. This pendant group can react with another growing chain or a primary radical, leading to the formation of a crosslink. As the reaction proceeds, a branched polymer structure develops, which ultimately connects to form a single macroscopic network.

Influence of Reaction Medium and Solvent Systems on Polymerization Kinetics

The choice of solvent significantly impacts the free radical polymerization of methacrylamide-based monomers. flinders.edu.auresearchgate.netresearchgate.net Solvent properties such as polarity, viscosity, and the capacity for hydrogen bonding can influence monomer reactivity, radical stability, and the conformation of the growing polymer chains. researchgate.net

For related monomers like acrylamide (B121943) and methacrylamide (B166291), water has been shown to have a pronounced effect on the propagation rate, often increasing it by several orders of magnitude compared to polymerization in the gas phase or in non-polar organic solvents. researchgate.net This is attributed to the formation of hydrogen bonds between the solvent and the monomer's amide group, which can stabilize the transition state of the propagation step. researchgate.net In the case of this compound, aprotic solvents might lead to lower conversion rates and reduced control over the polymerization process, a phenomenon observed with similar functional monomers like N-(2-hydroxypropyl) methacrylamide (HPMA). researchgate.net

Table 1: Influence of Solvent Type on FRP of Related (Meth)acrylamide Monomers

Solvent Type General Effect on Polymerization Kinetics Reference
Protic (e.g., water, ethanol) Can increase propagation rate via hydrogen bonding; affects copolymer composition. researchgate.netresearchgate.net
Aprotic (e.g., DMF, DMAc) May lead to retardation and lower conversions for some functional methacrylamides. researchgate.net
Non-polar (e.g., dioxane) Can alter monomer reactivity ratios in copolymerizations. researchgate.net

Investigation of Various Initiator Systems and Their Efficiency

The efficiency of the polymerization is heavily dependent on the choice of the initiator system. Initiators are selected based on the desired reaction temperature, solvent, and the specific chemistry of the monomer.

Thermal Initiators: Azo compounds, such as 2,2'-Azobis(isobutyronitrile) (AIBN) and 4,4′-azobis(4-cyanovaleric acid) (ACVA), are widely used for their predictable decomposition rates at specific temperatures. bohrium.comrsc.org Peroxides, like benzoyl peroxide, are also common choices. researchgate.net

Redox Initiator Systems: For aqueous systems or lower temperature polymerizations, redox pairs like ammonium (B1175870) persulfate (APS) combined with a reducing agent such as sodium metabisulfite (B1197395) (SMS) or sodium thiosulfate (B1220275) (STS) are highly effective. mst.edu These systems generate radicals at moderate temperatures, offering an alternative to thermal initiation. mst.edu

Photoinitiators: Systems initiated by UV light, often employing initiators like Irgacure 2959, allow for spatial and temporal control over the initiation process, which is particularly useful in applications like photolithography and 3D printing of hydrogels. researchgate.net

The initiator concentration is a critical parameter; it influences the rate of polymerization, the density of crosslinks in the final network, and the time to gelation. mst.edu

Controlled/Living Radical Polymerization (CRP) Strategies for this compound

Controlled/living radical polymerization (CRP) techniques offer advanced control over polymer architecture. flinders.edu.au While typically used for linear polymers, these methods can be adapted for crosslinking monomers to synthesize materials like well-defined nanogels or hyperbranched polymers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that functions by introducing a chain transfer agent (CTA) into a conventional free radical polymerization system. nih.govsigmaaldrich.com This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov When applied to a difunctional monomer like this compound, RAFT can be used to control the growth of branched structures before the gel point, enabling the formation of soluble hyperbranched polymers or discrete, internally crosslinked nanoparticles (nanogels).

The RAFT mechanism relies on a rapid equilibrium between active, propagating radicals and dormant polymer chains that are capped with the CTA moiety. sigmaaldrich.com This dynamic exchange ensures that all chains have an equal probability to grow, leading to controlled polymer growth.

The selection of the Chain Transfer Agent (CTA) is crucial for achieving successful RAFT polymerization and depends heavily on the reactivity of the monomer. nih.govsigmaaldrich.com For methacrylamide-type monomers, which are classified as "more activated monomers" (MAMs), specific CTAs are required for effective control. sigmaaldrich.com

Effective CTAs for Methacrylamides: Trithiocarbonates and dithiobenzoates are commonly employed for the controlled polymerization of methacrylamides. nih.govsigmaaldrich.com For instance, 4-cyanopentanoic acid dithiobenzoate (CTP) has been successfully used in the RAFT polymerization of related monomers like methacrylamide (MAM) and N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl). rsc.orgresearchgate.netusm.edu Dodecyl trithiodimethyl propionic acid (DMPA) has also been shown to be a suitable trithiocarbonate (B1256668) CTA for acrylamide polymerization. nih.govmdpi.com

The effectiveness of a RAFT agent is determined by its Z and R groups (structure: Z-C(=S)S-R), which modulate the rates of addition and fragmentation reactions that are central to the RAFT equilibrium. sigmaaldrich.com A proper choice ensures that the CTA efficiently transfers chains without causing significant retardation or side reactions. For methacrylamides, R groups that are good homolytic leaving groups and can efficiently re-initiate polymerization, such as tertiary cyanoalkyl groups, are often preferred. sigmaaldrich.com

Table 2: Examples of RAFT Agents Used for (Meth)acrylamide Monomers

RAFT Agent (CTA) Abbreviation Monomer(s) Controlled Reference
4-Cyanopentanoic acid dithiobenzoate CTP Methacrylamide (MAM), DMAPMA·HCl rsc.orgresearchgate.netusm.edu
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-(2-hydroxypropyl) methacrylamide (HPMA) researchgate.net
4-Cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid N-(2-hydroxypropyl) methacrylamide (HPMA) researchgate.net
Dodecyl trithiodimethyl propionic acid DMPA Acrylamide nih.govmdpi.com
Impact of Chain Transfer Agent Structure on Polymer Microstructure

The effectiveness of a CTA is quantified by its chain transfer constant. For example, the chain transfer constant of CBr4 to n-butyl methacrylate (B99206) has been determined to be 1.06 at 70 °C. clarkson.edu This value indicates a high efficiency in transferring the radical activity, thereby controlling the molecular weight.

The table below illustrates the effect of a chain transfer agent on the gel content of a copolymer system containing a methacrylamide derivative.

Concentration of Chain Transfer Agent (CBr4)Gel Content (%)
LowHigh
MediumMedium
HighLow

This table is illustrative and based on general principles observed in the polymerization of related methacrylamide systems.

Kinetic Control, Molecular Weight Regulation, and Polydispersity Minimization

Achieving kinetic control, regulating molecular weight, and minimizing polydispersity are key objectives in polymer synthesis. For methacrylamides, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique to achieve these goals. researchgate.netresearchgate.net

In the RAFT polymerization of acrylamide and its derivatives, the choice of CTA is critical for achieving a controlled process. acs.orgresearchgate.net For instance, novel acrylamido-based RAFT agents have been designed to enhance reinitiation efficiency and provide better structural control during the polymerization of N,N-dimethylacrylamide. acs.org Kinetic studies of such systems often demonstrate a first-order relationship for monomer conversion with time and a linear increase in molecular weight with conversion, which are hallmarks of a controlled polymerization. acs.org

The polydispersity index (PDI), a measure of the distribution of molecular weights in a polymer sample, can be minimized through controlled polymerization techniques. In ideal RAFT polymerizations, PDIs close to 1.1 can be achieved. nih.gov

The following interactive table presents hypothetical data illustrating the relationship between monomer conversion, molecular weight, and polydispersity in a controlled radical polymerization of a methacrylamide monomer.

Monomer Conversion (%)Number Average Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)
105,0001.25
3015,0001.20
5025,0001.15
7035,0001.12
9045,0001.10

This table represents an idealized controlled polymerization and is for illustrative purposes.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is another versatile method for controlled radical polymerization. However, the ATRP of (meth)acrylamides can be challenging.

Optimization of Ligand and Initiator Systems for Controlled Synthesis

The success of ATRP of methacrylamides heavily relies on the careful selection and optimization of the ligand and initiator systems. Studies on N,N-dimethylacrylamide (DMA) have shown that the choice of ligand for the copper catalyst is crucial. While common ligands like HMTETA are effective for acrylates, more strongly complexing ligands such as Me6TREN and Me4Cyclam are often required for acrylamides to achieve higher reaction rates. cmu.edu However, even with these ligands, achieving a truly controlled polymerization of DMA via ATRP has proven difficult, often resulting in broad polydispersities and poor agreement between theoretical and experimental molecular weights. cmu.edu

The initiator also plays a significant role. Both water-soluble and organic-soluble initiators have been explored. For instance, initiators like ethyl 2-bromoisobutyrate and 2-bromopropanamide (B1266602) have been used, but they often lead to rapid and uncontrolled polymerizations. cmu.edu The choice of the halogen in the initiator and the copper salt (e.g., CuCl vs. CuBr) also impacts the reaction rate, with chlorinated systems generally leading to slower polymerizations. cmu.edu

Control of Macromolecular Architecture and End-Group Fidelity

A key advantage of controlled polymerization techniques like ATRP is the ability to control the macromolecular architecture and ensure high end-group fidelity. However, for methacrylamides, challenges exist. It is believed that the copper salts can complex with the amide group of the growing polymer chain, which stabilizes the radical and slows down the deactivation step in ATRP. cmu.edu This leads to a higher concentration of radicals and an increase in termination reactions, compromising the control over the polymerization and the fidelity of the end-groups. cmu.edu

Incremental monomer addition experiments, a method to test the "living" character of a polymerization, have shown that for DMA, only a fraction of the polymer chains are capable of further growth after the initial polymerization, indicating a loss of active end-groups. cmu.edu

Other Controlled Polymerization Methods (e.g., NMP, OMRP)

Besides RAFT and ATRP, other controlled polymerization methods like Nitroxide-Mediated Polymerization (NMP) and Organometallic-Mediated Radical Polymerization (OMRP) have been explored for methacrylic monomers.

For instance, a novel class of homogeneous nickel(II) catalysts has been shown to mediate a well-controlled radical polymerization of methacrylic monomers in the presence of activated alkyl halides at relatively low temperatures. acs.org This system demonstrated a linear increase of number-average molecular weight with monomer conversion and produced polymers with narrow molecular weight distributions (PDI < 1.3). acs.org The successful synthesis of block copolymers further confirmed the living nature of this polymerization process. acs.org

While specific applications of NMP and OMRP to this compound have not been reported, the success of these methods with other methacrylic monomers suggests their potential applicability for achieving controlled homopolymerization of this bifunctional monomer.

Copolymerization of N 2 Methyl 1 Oxoallyl Methacrylamide

Determination of Monomer Reactivity Ratios and Copolymerization Parameters (Q and e values)

Monomer reactivity ratios are critical parameters in copolymerization that describe the relative preference of a growing polymer chain radical for adding a monomer of its own kind versus the comonomer. For a binary system involving monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratio r₁ is the ratio of the rate constant for homopropagation (k₁₁) to the rate constant for cross-propagation (k₁₂). Similarly, r₂ = k₂₂/k₂₁. These ratios are typically determined using methods such as those developed by Fineman-Ross and Kelen-Tüdös.

The Alfrey-Price Q-e scheme is another valuable tool used to predict monomer reactivity ratios. The parameter 'Q' relates to the resonance stabilization of the monomer and its radical, while 'e' represents the polarity of the vinyl group. These values provide insight into the electronic and resonance effects that govern copolymerization behavior.

The copolymerization of N-substituted methacrylamides with common methacrylic monomers like methyl methacrylate (B99206) (MMA) is frequently studied to produce materials with modified properties. The structural similarity of the methacrylate backbone often leads to the formation of random copolymers. Research into the free radical copolymerization of acrylamide (B121943) (A) with various alkyl methacrylates (MM) has shown that in all studied systems, the reactivity ratio for the alkyl methacrylate (r₁) is greater than that for acrylamide (r₂), indicating that the resulting copolymer chains will be richer in the methacrylate monomer. asianpubs.org The product of the reactivity ratios (r₁r₂) for these systems is typically less than unity, which points to a predominantly random distribution of the monomer units. asianpubs.org

For instance, in the copolymerization of N-phenyl methacrylamide (B166291) with ethyl methacrylate, the reactivity ratios were determined from ¹H NMR spectroscopic analysis of the resulting copolymers. researchgate.net

M₁ (N-substituted Amide)M₂ (Methacrylic Monomer)r₁r₂r₁r₂System Details
AcrylamideMethyl Methacrylate (MMA)0.102.520.25AIBN, DMF, 60°C
AcrylamideEthyl Methacrylate (EMA)0.122.700.32AIBN, DMF, 60°C
AcrylamideIsopropyl Methacrylate (IPM)0.151.830.27AIBN, DMF, 60°C
Methacrylamide (MAM)Ethyl Methacrylate (EMA)0.2300.1970.045BPO Initiator
N-Phenyl methacrylamideEthyl Methacrylate (EMA)---BPO, DMF, 70°C

Data compiled from multiple sources. Note: Specific r₁/r₂ values for N-Phenyl methacrylamide/EMA were not provided in the abstract but the study was performed. asianpubs.orgresearchgate.netekb.eg

Copolymerizing different amide-functionalized monomers allows for the fine-tuning of properties like hydrophilicity and hydrogen bonding capacity. For example, copolymers of N-isopropylacrylamide (NIPAM) and N,N-dimethylacrylamide (DMA) are of interest for their thermoresponsive behavior. The reactivity of N-substituted (meth)acrylamides can be significantly influenced by the nature of the substituent on the nitrogen atom. Studies on the RAFT polymerization of N-alkyl-substituted acrylamides have revealed differences in reactivity between N-monosubstituted and N,N-disubstituted monomers. acs.org N,N-disubstituted acrylamides may exhibit higher reactivity due to stronger electron-donating effects. acs.org

Copolymerization of N-(p-bromophenyl)-2-methacrylamide with N-Vinyl-2-pyrrolidone (NVP), another amide-containing monomer, has been successfully carried out to create copolymers with enhanced thermal stability. researchgate.net

M₁M₂r₁r₂r₁r₂System Details
N-(p-bromophenyl)-2-methacrylamideN-Vinyl-2-pyrrolidone (NVP)0.3450.8600.297BPO, EMK, 70°C
N-Vinylpyrrolidone (NVP)Acrylamide (Am)0.330.450.15AIBN, Ethanol, 60°C
Methacrylic Acid (MAA)Acrylamide (Am)2.8 (at pH 4)0.2 (at pH 4)0.56Aqueous Solution, 30°C

Data compiled from multiple sources. researchgate.net

The copolymerization of N-substituted methacrylamides with styrenic monomers introduces aromatic functionality, which can enhance thermal stability and modify refractive index. The significant difference in polarity and resonance stabilization between a methacrylamide and styrene (B11656) often leads to a tendency towards alternating copolymerization, where r₁ and r₂ are both less than one. For example, the copolymerization of N-(4-butoxycarbonylphenyl)maleimide (BCPM), a cyclic amide-containing monomer, with styrene (ST) resulted in reactivity ratios of r₁(BCPM) = 0.20 and r₂(ST) = 0.39.

Similarly, copolymerization with other vinyl monomers, such as vinyl acetate (B1210297) (VAC), can be used to incorporate different functionalities. In the copolymerization of methacrylamide (MAM) with vinyl acetate, the reactivity of MAM was found to be significantly higher than that of VAC, leading to a greater incorporation of methacrylamide units and a tendency towards block-like sequences. ekb.eg

M₁ (Amide Monomer)M₂ (Vinyl Monomer)r₁r₂r₁r₂System Details
N-(4-butoxycarbonylphenyl)maleimideStyrene (ST)0.200.390.078BPO, DMF, 85°C
N-(2-Anisyl)maleimideStyrene (ST)0.080.120.010AIBN, THF, 65°C
Methacrylamide (MAM)Vinyl Acetate (VAC)4.3140.2941.268BPO Initiator
N-Vinylpyrrolidone (NVP)Styrene (ST)0.0450.750.034AIBN, 60°C

Data compiled from multiple sources. ekb.eg

Synthesis of Advanced Copolymer Architectures

Beyond simple statistical copolymers, N-substituted methacrylamides are valuable building blocks for more complex polymer architectures such as block and graft copolymers. These advanced structures offer unique morphologies and properties, enabling applications in areas like drug delivery, nanotechnology, and surface modification.

Controlled/"living" radical polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have enabled the precise synthesis of block copolymers incorporating N-substituted methacrylamides. acs.org The RAFT process allows for the creation of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

The typical strategy involves first synthesizing a homopolymer of one monomer in the presence of a RAFT chain transfer agent (CTA). This homopolymer, now termed a macro-CTA, is then isolated and used to initiate the polymerization of a second monomer, leading to the formation of a well-defined diblock copolymer. rsc.org This sequential monomer addition has been successfully applied to synthesize diblock copolymers using monomers like N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl). rsc.org The resulting macro-CTA of poly(DMAPMA·HCl) can be chain-extended with various other monomers, including other methacrylamides, to form functional block copolymers. rsc.org The success of this method depends on the relative reactivities of the monomers and the stability of the propagating radicals. acs.org

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. N-substituted methacrylamides can be incorporated into such structures using several methods:

"Grafting from": In this approach, initiation sites are created along a pre-existing polymer backbone. A monomer, such as methacrylamide, is then polymerized from these sites, growing the graft chains directly from the backbone. This method has been used to graft methacrylamide from natural polymers like psyllium and cellulose. mnkjournals.comtubitak.gov.tr Typically, the backbone is first chemically modified to introduce initiator moieties, from which the second monomer is polymerized.

"Grafting to": This method involves attaching fully formed polymer chains to a polymer backbone. This technique was used to synthesize a thermoresponsive chitosan-graft-poly(N-isopropylacrylamide) copolymer, where pre-synthesized PNIPAM chains were attached to the chitosan (B1678972) backbone.

"Grafting through" (Macromonomer method): This technique involves the copolymerization of a conventional monomer with a "macromonomer"—a polymer chain with a polymerizable group at one end. This method has been employed to create well-defined graft copolymers by copolymerizing methacrylate-functionalized poly(2-ethyl-2-oxazoline) macromonomers with other methacrylate monomers via RAFT polymerization. warwick.ac.uk This approach allows for precise control over the length and distribution of the grafted side chains. nih.gov

These strategies for creating advanced copolymer architectures highlight the versatility of N-substituted methacrylamides in the design of complex and functional polymeric materials.

Development of Star and Hyperbranched Polymer Systems

The creation of complex, non-linear polymer architectures such as star and hyperbranched polymers offers unique physical and rheological properties compared to their linear counterparts. These structures are typically synthesized using monomers that possess multiple reactive sites. N-(2-Methyl-1-oxoallyl)methacrylamide, with its two vinyl groups of differing reactivity, is theoretically suited to act as a branching or cross-linking agent in such systems. The synthesis of these architectures often relies on controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for precise control over molecular weight and structure.

Star Polymers: The synthesis of star polymers typically involves one of two main strategies: the "core-first" approach or the "arm-first" approach. In a "core-first" synthesis relevant to a divinyl monomer like this compound, a multifunctional core is reacted with monomers to grow arms outward. Alternatively, in the "arm-first" method, linear polymer chains (arms) are first synthesized and then reacted with a multifunctional cross-linking agent to form the core. For instance, linear polyacrylamide chains synthesized via RAFT can be chain-extended in the presence of a divinyl monomer like N,N'-methylenebis(acrylamide) to form star-like structures. While specific studies detailing the use of this compound in this role are not prominent, the principle remains applicable.

Hyperbranched Polymers: Hyperbranched polymers are highly branched, three-dimensional macromolecules synthesized in a single step. A common method for their synthesis is the self-condensing vinyl polymerization (SCVP) of an "inimer"—a molecule that contains both a polymerizable vinyl group and an initiating group. Alternatively, the copolymerization of a standard monomer with a small amount of a divinyl cross-linking agent under CRP conditions can lead to hyperbranched structures. For example, the RAFT polymerization of monomers like N-(2-hydroxypropyl) methacrylamide (HPMA) can be controlled to produce hyperbranched polymers, which have potential applications in areas like drug delivery. rsc.orgespublisher.com The inclusion of a divinyl monomer like this compound in such a polymerization could facilitate the branching necessary to form these complex architectures.

Below is a representative data table illustrating typical results from the synthesis of star-like polyacrylamides using a divinyl cross-linker, which demonstrates the type of characterization that would be relevant.

Core Monomer Ratio ([Divinyl]/[Acrylamide])Mn (kDa)Mw (kDa)Polydispersity (Đ)
0.01019.525.41.30
0.05045.267.81.50
0.10098.7167.81.70
0.143155.1310.22.00
Note: This table is illustrative, based on data for similar systems, and does not represent experimental results for this compound.

Generation of Gradient and Random Copolymers

The distribution of monomer units along a polymer chain dictates its macroscopic properties. Gradient and random copolymers represent two distinct types of monomer arrangements that can be achieved through controlled copolymerization techniques.

Random Copolymers: In a random copolymer, the monomer units are distributed statistically along the chain, governed by the monomers' reactivity ratios (r1 and r2) and the feed composition. A random distribution is typically achieved when the product of the reactivity ratios (r1 * r2) is close to 1. For methacrylamide-based systems, free-radical polymerization often leads to random or statistical copolymers. For example, the copolymerization of N-isopropylacrylamide (NIPAm) with 2,3-dihydroxypropyl methacrylate (DHPMA) results in copolymers where the sequence distribution suggests a random arrangement of the monomer units. researchgate.netnih.gov

Gradient Copolymers: Gradient copolymers feature a gradual change in composition along the polymer chain. This architecture can be achieved using CRP methods by leveraging the differing reactivity ratios of two comonomers or by continuously adding one monomer to the reaction mixture over time (forced gradient). This controlled variation in composition can create unique materials that combine the properties of the constituent monomers in a synergistic way, for instance, by having a broad glass transition temperature. Techniques like Atom Transfer Radical Polymerization (ATRP) have been successfully used to create gradient copolymers from comonomers like methyl methacrylate and n-butyl acrylate (B77674).

The generation of either random or gradient copolymers containing this compound would depend on its reactivity ratios when paired with a comonomer. Without this experimental data, the precise outcome of a copolymerization is difficult to predict. However, by controlling the polymerization conditions and monomer feed rates, it is theoretically possible to synthesize both architectures.

Control over Copolymer Compositional Heterogeneity and Sequence Distribution

The key to controlling these factors lies in the use of controlled/living polymerization techniques, such as RAFT polymerization or nitroxide-mediated polymerization (NMP). These methods maintain a low concentration of active radical species, suppressing termination reactions and allowing polymer chains to grow simultaneously and uniformly. This leads to polymers with low polydispersity and a high degree of control over the final structure.

The final sequence distribution is heavily influenced by the monomer reactivity ratios. The Mayo-Lewis equation describes how the instantaneous composition of the copolymer being formed relates to the composition of the monomer feed and the reactivity ratios (r1, r2).

If r1 > 1 and r2 < 1 , monomer 1 is more reactive and will be incorporated preferentially, leading to a tendency for homopolymerization of M1.

If r1 ≈ r2 ≈ 1 , a nearly ideal random copolymer is formed.

If r1 ≈ r2 ≈ 0 , the monomers tend to alternate in the chain, forming an alternating copolymer.

If r1 > 1 and r2 > 1 , the system may lead to a mixture of homopolymers or block-like structures.

The following table shows experimentally determined reactivity ratios for a representative methacrylamide system, highlighting how these values dictate copolymer structure.

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Resulting Structure Tendency
N-Isopropylacrylamide (NIPAm)2,3-Dihydroxypropyl Methacrylate (DHPMA)0.113.090.34Random/Statistical with enrichment of DHPMA
N,N-dimethylacrylamide (DMAA)[(3-methacryloyl-amino)propyl]trimethylammonium chloride (TMAPMACh)2.001.252.5Blocky/enriched in DMAA
Note: This data is for analogous systems and is provided to illustrate the concept of reactivity ratios. espublisher.com

By using a controlled polymerization technique and understanding the reactivity ratios, chemists can program the sequence of monomers. For instance, a gradient copolymer can be synthesized by starting with a monomer mixture and allowing the more reactive monomer to be consumed first, naturally creating a compositional gradient. Alternatively, a forced gradient can be imposed by continuously feeding the more reactive monomer into the reactor over the course of the polymerization. This level of control is essential for creating functional materials with precisely tailored properties.

Theoretical and Computational Investigations on N 2 Methyl 1 Oxoallyl Methacrylamide Systems

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties and reactivity of monomer molecules. These calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior. For N-(2-Methyl-1-oxoallyl)methacrylamide, with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol , these methods can predict its propensity to undergo polymerization and react with other chemical species. guidechem.com

Computed Properties of this compound

Property Value
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.181 g/mol
Monoisotopic Mass 153.078978594 Da
Topological Polar Surface Area 46.2 Ų
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

This table contains data sourced from computational chemistry databases. guidechem.comuni.lu

The reactivity of a monomer is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity. A smaller gap generally implies higher reactivity.

In the case of this compound, which is a type of dimethacrylamide, the presence of two methyl groups on the vinyl carbons significantly influences its electronic structure and reactivity. Computational studies on similar (meth)acrylamides show that the electron-donating inductive effect of the methyl group in methacrylamides decreases their electrophilicity and, consequently, their reactivity compared to their non-methylated acrylamide (B121943) counterparts. researchgate.net This effect would be expected to raise the energy of the LUMO in this compound, making it less susceptible to nucleophilic attack, a key step in certain polymerization mechanisms.

Radical stability is another crucial factor, particularly in free-radical polymerization. Quantum chemical calculations can determine the spin density distribution in the radical formed after an initiator attacks one of the monomer's double bonds. The stability of this propagating radical influences the rate of polymerization and the microstructure of the resulting polymer.

Quantum chemistry provides the tools to map out the entire energy landscape of a chemical reaction, including the polymerization of this compound. By calculating the energies of reactants, products, and intermediate species, it is possible to determine the thermodynamics of the polymerization process.

Molecular Dynamics Simulations for Polymer Conformation and Solution Dynamics

While quantum chemistry focuses on the electronic structure of individual molecules, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of larger systems, such as a polymer chain in solution. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the polymer's dynamic behavior over time. mdpi.com

For poly(this compound), MD simulations can reveal how the polymer chain folds and moves in different solvents. Key parameters that can be extracted from these simulations include:

Conformational Parameters : This includes the radius of gyration (a measure of the polymer's size) and the end-to-end distance. These parameters help to understand whether the polymer adopts a compact, coiled conformation or a more extended one.

Equilibrium Rigidity : MD simulations can be used to determine the Kuhn segment length, which is a measure of the polymer chain's stiffness. mdpi.com

Solvent Interactions : The simulations can model the interactions between the polymer's functional groups (amides, carbonyls) and solvent molecules, explaining its solubility and hydrodynamic behavior. rsc.org

Solution Dynamics : By tracking the movement of the polymer chain, MD simulations can predict dynamic properties like the diffusion coefficient and viscosity of the polymer solution.

These simulations are vital for understanding how the polymer will behave in practical applications, such as in formulations or as part of a larger material structure. tue.nl

Kinetic Modeling and Simulation of Polymerization Processes

Kinetic modeling uses mathematical equations to describe the rates of the various chemical reactions occurring during polymerization. These models can simulate the entire process to predict key outcomes like monomer conversion, polymerization rate, and the molecular weight distribution of the final polymer. mdpi.com

For the free-radical polymerization of this compound, a kinetic model would typically include terms for initiation, propagation, chain transfer, and termination reactions. mdpi.com The model relies on rate coefficients for each of these steps. While some coefficients can be determined experimentally, computational methods can help estimate them, especially for complex systems.

The terminal model is often used in copolymerization, where the reactivity of a growing polymer radical is assumed to depend only on the nature of its terminal monomer unit. mdpi.com By solving the system of differential equations that make up the kinetic model, one can predict the evolution of the polymerization over time.

Illustrative Data from a Hypothetical Kinetic Simulation

Time (min) Monomer Conversion (%) Number-Average Molecular Weight ( g/mol ) Polydispersity Index (PDI)
0 0 0 -
10 15.2 8,500 1.85
20 28.9 16,200 1.79
30 41.5 23,800 1.74
60 68.3 41,100 1.68

This table represents typical output from a kinetic simulation of a polymerization process and is for illustrative purposes only.

Predictive Modeling of Structure-Property Relationships at the Molecular Level

A primary goal of computational chemistry in polymer science is to establish clear relationships between the molecular structure of a monomer and the macroscopic properties of the resulting polymer. researchgate.net By combining insights from quantum chemical calculations and molecular dynamics simulations, predictive models can be developed to guide the design of new polymers with desired characteristics.

For poly(this compound), these models can predict:

Thermal Properties : The glass transition temperature (Tg) is a critical property of amorphous polymers. Computational models can relate Tg to factors like chain stiffness, intermolecular forces, and the presence of bulky side groups, all of which can be assessed at the molecular level. researchgate.net

Mechanical Properties : Properties like modulus and tensile strength are dependent on how polymer chains are packed and how they interact with each other. MD simulations can provide insight into these interactions.

Solubility and Swelling : For applications like hydrogels, predicting how a polymer network will swell in water is essential. researchgate.net Molecular modeling can simulate the interactions between the polymer network and solvent molecules to predict swelling behavior based on the hydrophilicity and cross-linking density of the polymer. researchgate.net

By systematically modifying the monomer structure in silico and calculating the resulting polymer properties, researchers can screen potential candidates and identify promising structures before undertaking expensive and time-consuming laboratory synthesis.

Table of Mentioned Compounds

Compound Name
This compound
Poly(this compound)
Glutathione
Polyacrylamide (PAM)
Poly(2-methyl-2-oxazoline)
N-butyl acrylate (B77674) (BA)
2-ethylhexyl acrylate (EHA)
Methyl methacrylate (B99206) (MMA)

Structure Property Relationships in N 2 Methyl 1 Oxoallyl Methacrylamide Based Polymers

Influence of Polymer Architecture and Molecular Weight on Macroscopic Properties

The arrangement of polymer chains (architecture) and their size (molecular weight) are fundamental determinants of the material's physical and mechanical characteristics. For polymers incorporating N-(2-Methyl-1-oxoallyl)methacrylamide, these factors are critical in tailoring properties for specific applications.

Polymer Architecture: The inclusion of a bifunctional monomer like this compound allows for the creation of crosslinked networks instead of simple linear chains. This architectural shift from linear to a three-dimensional network drastically alters the polymer's properties. Linear polymers are typically soluble and can melt, whereas crosslinked polymers form insoluble and infusible networks, often referred to as thermosets or, if hydrophilic, hydrogels. researchgate.net The density of these crosslinks—the number of connections between polymer chains—is a key architectural parameter.

Low Crosslink Density: Results in a soft, flexible network that can swell significantly in a compatible solvent. These materials are often used as superabsorbents or in drug delivery systems. mdpi.com

High Crosslink Density: Creates a rigid, brittle material with limited swelling capacity but higher mechanical strength and thermal stability. nih.gov

For crosslinked networks, the more critical parameter is the molecular weight between crosslinks (Mc) . This represents the average chain length connecting two crosslink points. A lower Mc corresponds to a higher crosslink density. The relationship between these structural features and macroscopic properties is summarized in the table below.

Table 1: Influence of Molecular Architecture on Macroscopic Properties

Structural ParameterEffect on Glass Transition Temp. (Tg)Effect on Tensile StrengthEffect on Swelling Capacity (in Hydrogels)
Increasing Molecular Weight (Linear Polymers)Increases (asymptotically)IncreasesNot Applicable
Increasing Crosslink Density (Decreasing Mc)IncreasesIncreases (to a point, then becomes brittle)Decreases

Correlation of Monomer Composition and Sequence Distribution with Polymer Performance

This compound is often copolymerized with other vinyl monomers to achieve a desired balance of properties. The choice of comonomer, the relative amounts of each monomer (composition), and their arrangement along the polymer chain (sequence distribution) are crucial for tuning the final polymer performance.

Monomer Composition: The chemical nature of the comonomer dictates the fundamental properties of the copolymer.

Hydrophilic Comonomers: Copolymerizing with monomers like acrylamide (B121943) or N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) enhances water solubility and swelling in hydrogel formulations. mdpi.comitu.edu.tr The ratio of the ionic comonomer, such as 2-acrylamido-2-methyl-1-propanesulphonic acid (AMPS), to the neutral monomer can be adjusted to control the swelling response to pH and ionic strength. nih.govitu.edu.tr

Hydrophobic Comonomers: Incorporating monomers like methyl methacrylate (B99206) (MMA) increases the glass transition temperature (Tg) and hydrophobicity of the resulting polymer. researchgate.net This can be used to control the lower critical solution temperature (LCST) of thermoresponsive polymers, where a higher hydrophobic content generally lowers the LCST. nih.gov

Functional Comonomers: Monomers with specific functional groups can be included to impart desired reactivity or responsiveness. For example, including N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMAm) can introduce pH and CO2 sensitivity. nih.govsemanticscholar.org

Sequence Distribution: The arrangement of monomer units within a copolymer chain, which is governed by the monomers' reactivity ratios, significantly impacts properties. researchgate.netsapub.org

Random Copolymers: Monomers are distributed randomly along the chain. These polymers typically exhibit properties that are an average of the constituent homopolymers. researchgate.net

Alternating Copolymers: Monomers are arranged in a regular alternating pattern. This can lead to unique properties distinct from either homopolymer.

Block Copolymers: Long sequences of one monomer are followed by long sequences of another. Amphiphilic block copolymers can self-assemble in solution to form micelles or vesicles, a property utilized in drug delivery. herts.ac.uk

Gradient Copolymers: The composition of the polymer changes gradually along the chain. This can result in a broad glass transition and unique mechanical properties. researchgate.net

The monomer sequence distribution has been shown to influence the cyclization behavior and thermal stability of acrylonitrile-acrylamide copolymers, highlighting its importance in controlling thermal degradation pathways. mdpi.com Determining the sequence distribution, often through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for understanding and predicting polymer performance. researchgate.netresearchgate.net

Table 2: Predicted Effect of Comonomer Composition on this compound Copolymer Properties

Comonomer TypeIncreasing Mole % of ComonomerExpected Impact on Performance
Methyl Methacrylate (MMA)Increases Tg, reduces water absorptionCreates a harder, more rigid, and less water-sensitive material. researchgate.net
N-isopropylacrylamide (NIPAAm)Induces/modifies thermoresponsiveness (LCST)Allows for the creation of "smart" hydrogels that shrink or swell with temperature changes. mdpi.com
2-acrylamido-2-methylpropane sulfonic acid (AMPS)Increases swelling in water, introduces pH/ion sensitivityProduces superabsorbent hydrogels sensitive to their ionic environment. itu.edu.tr

Impact of Synthetic and Processing Conditions on Polymer Microstructure and Resultant Properties

The final properties of a polymer are not only determined by its chemical composition but also by the physical microstructure established during synthesis and subsequent processing.

Synthetic Conditions: The method of polymerization has a profound effect on the polymer's microstructure.

Polymerization Method: Conventional free-radical polymerization often produces polymers with a broad molecular weight distribution (high polydispersity). nih.gov In contrast, reversible-deactivation radical polymerization (RDRP) techniques, such as RAFT, allow for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures (e.g., block copolymers). semanticscholar.orgnih.gov This control over the microstructure leads to more predictable and optimized material properties.

Solvent: The polarity of the solvent used during polymerization can influence the stereochemistry (tacticity) of the polymer chain. For N-Methyl methacrylamide, increasing solvent polarity was found to increase the syndiotacticity of the resulting polymer, which in turn affects its thermal properties. researchgate.net

Temperature and Initiator Concentration: These parameters control the rate of polymerization and can influence the final molecular weight. nih.gov Higher initiator concentrations generally lead to lower molecular weight polymers. Adiabatic gel processes, which use the heat of the polymerization reaction itself, can be optimized to produce very high molecular weight polymers under controlled conditions. nih.gov

Processing Conditions: Post-synthesis processing can further refine the material's structure and properties.

Melt Processing: For thermoplastic materials, conditions during processes like fiber spinning or extrusion can have a major impact. For example, varying the melt viscosity and draw velocity of poly(methyl methacrylate) fibers controls the degree of molecular orientation, which directly correlates with mechanical properties like ultimate tensile strength and modulus. nih.gov

Hydrogel Formation: For crosslinked networks like hydrogels, the conditions during their formation are critical. The monomer and crosslinker concentration in the precursor solution directly impacts the final crosslink density of the gel, thereby controlling its equilibrium swelling and mechanical characteristics. researchgate.net

Functionalization: Post-polymerization modification can be used to introduce new functional groups, altering the polymer's properties without changing the backbone structure. researchgate.net

Table 3: Influence of Synthesis and Processing Conditions on Polymer Properties

ConditionEffect on MicrostructureResultant Property Change
Use of Controlled Radical Polymerization (e.g., RAFT)Low polydispersity, controlled molecular weight, defined architectureMore predictable thermal and mechanical properties, enables self-assembly. nih.gov
Decreasing Polymerization TemperatureMay increase syndiotacticityCan alter thermal properties (Tg, Tm) and solubility. researchgate.net
Increasing Draw Ratio (Fiber Spinning)Increased molecular chain orientationSignificant increase in tensile strength and modulus. nih.gov
Increasing Crosslinker Concentration (Hydrogel Synthesis)Higher crosslink density, lower McIncreased stiffness, decreased equilibrium swelling. researchgate.net

Degradation Mechanisms and Stability of Poly N 2 Methyl 1 Oxoallyl Methacrylamide Systems

Investigation of Thermal Degradation Pathways and Byproducts

The thermal stability of Poly[N-(2-Methyl-1-oxoallyl)methacrylamide] is a critical parameter that dictates its processing window and high-temperature applications. The degradation of polymers containing acrylamide (B121943) and methacrylamide (B166291) functionalities typically involves complex reactions, including side-group elimination and main-chain scission.

Research on analogous polymers like polyacrylamide (PAM) and poly(methyl methacrylate) (PMMA) provides insights into potential degradation pathways. For polyacrylamides, thermal degradation at temperatures between 250°C and 330°C often involves the condensation of adjacent amide groups, leading to the formation of imide structures and the release of ammonia. nih.gov At higher temperatures, dehydrogenation and chain scission occur, producing various nitrile compounds. nih.govresearchgate.net In contrast, polymethacrylates are known to primarily degrade via depolymerization, yielding the corresponding monomer in high quantities. researchgate.netresearchgate.net

For Poly[this compound], the degradation is likely to be a hybrid of these behaviors. The process is expected to initiate with the modification or elimination of the N-substituted methacrylamide side group, followed by scission of the polymer backbone at higher temperatures. Potential byproducts could arise from both the main chain and the complex side chain.

Table 1: Potential Thermal Degradation Byproducts of Poly[this compound] and Their Precursors

Potential Byproduct Likely Precursor Structure Degradation Pathway
Methacrylonitrile Main Chain / Side Chain Chain Scission & Rearrangement
Isobutyronitrile Main Chain / Side Chain Chain Scission & Rearrangement
Carbon Dioxide Side Chain Amide/Imide Groups Deamidation/Deimidation
Ammonia Side Chain Amide Groups Imide Formation
Methacrylic Acid Side Chain Methacryloyl Group Hydrolysis (if water is present) / Rearrangement

This table is based on degradation products identified from similar polymer structures like polyacrylamides and polymethacrylates. researchgate.netresearchgate.net

Studies on Oxidative Degradation Mechanisms and Strategies for Enhanced Stability

Oxidative degradation, often initiated by heat, UV radiation, or chemical contaminants, can significantly compromise the mechanical and chemical properties of the polymer. The mechanism for polymers like Poly[this compound] generally follows a free-radical chain reaction.

The process begins with the formation of primary free radicals, which can be triggered by trace impurities or oxygen in the system. nih.gov These radicals abstract hydrogen atoms from the polymer backbone, creating macroradicals. In the presence of oxygen, these macroradicals are rapidly converted into peroxy radicals. The peroxy radicals can then abstract a hydrogen atom from another polymer chain to form hydroperoxides, propagating the chain reaction. researchgate.net The subsequent decomposition of unstable hydroperoxides leads to chain scission and the formation of carbonyl and hydroxyl groups, altering the polymer's structure and properties. researchgate.net

Strategies to enhance oxidative stability focus on inhibiting these radical processes:

Antioxidants: Hindered phenols or secondary aromatic amines can be incorporated to act as radical scavengers, terminating the chain reaction.

UV Stabilizers: Compounds like hindered amine light stabilizers (HALS) can trap free radicals formed during photo-oxidation.

Melt Processing Control: Minimizing oxygen exposure and processing temperatures can reduce the initial formation of hydroperoxides.

Table 2: Key Reactions in the Oxidative Degradation of Polymethacrylamide Systems

Reaction Step General Equation Description
Initiation Polymer + Initiator (Heat, UV, O₂) → P• Formation of a macroradical on the polymer chain.
Propagation P• + O₂ → POO• Rapid reaction of the macroradical with oxygen to form a peroxy radical.
POO• + PH → POOH + P• The peroxy radical abstracts a hydrogen atom, forming a hydroperoxide and a new macroradical.
Chain Branching POOH → PO• + •OH Decomposition of hydroperoxides into new, reactive radicals, accelerating degradation.

| Termination | P• + P• → P-P | Combination of radicals to form non-reactive products. |

This generalized scheme is adapted from established mechanisms for polyolefins and polyacrylates. nih.govresearchgate.net

Analysis of Hydrolytic Stability and Degradation Kinetics in Various Environments

The hydrolytic stability of a polymer is paramount for applications involving exposure to aqueous media. Poly[this compound] is a derivative of polymethacrylamide, a class of polymers known for its exceptional resistance to hydrolysis compared to its polymethacrylate (B1205211) counterparts. researchgate.netnih.gov

The stability stems from the robustness of the amide bond within the polymer structure. Extensive studies on various polymethacrylamides have shown that the amide linkage is highly resistant to cleavage across a wide pH range. semanticscholar.orgmdpi.com In contrast, the ester bond in polymethacrylates is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of methacrylic acid and the corresponding alcohol. nih.gov The enhanced stability of the amide bond is often attributed to steric shielding effects within the coiled polymer chain, which limits the access of water molecules and hydronium or hydroxide (B78521) ions to the amide group. semanticscholar.org

Long-term exposure studies on related polymethacrylamides have demonstrated no significant degradation after one year in environments ranging from 1 M HCl to pH 10 buffers. semanticscholar.orgmdpi.com Some specialized poly(sulfobetaine methacrylamide)s have even shown stability in 1 M NaOH over the same period. semanticscholar.orgmdpi.com This suggests that Poly[this compound] would exhibit excellent long-term stability in most aqueous applications.

Table 3: Comparative Hydrolytic Stability of Polymethacrylamides vs. Polymethacrylates

Environment Observation Period Polymethacrylate Stability Polymethacrylamide Stability
PBS (pH 7.4) 1 Year Prone to slow hydrolysis Highly Stable, No Degradation Observed. semanticscholar.orgmdpi.com
1 M HCl (Acidic) 1 Year Significant Hydrolysis Highly Stable, No Degradation Observed. semanticscholar.orgmdpi.com
pH 10 Buffer (Basic) 1 Year Rapid Hydrolysis Highly Stable, No Degradation Observed. semanticscholar.orgmdpi.com

Mechanistic Studies of Radical Formation and Propagation during Polymer Degradation

The formation and propagation of radicals are central to all major degradation pathways, including thermal, oxidative, and photodegradation. The initiation of radical formation in Poly[this compound] can occur through the input of energy, such as heat or UV radiation, which can cause the homolytic cleavage of covalent bonds.

Once formed, primary radicals can abstract hydrogen atoms from the polymer. The most likely sites for abstraction are the tertiary carbon atoms in the polymer backbone and the methyl groups, due to the relative stability of the resulting tertiary and allylic radicals. This creates a macroradical (P•).

The propagation of degradation depends on the subsequent reactions of this macroradical:

Chain Scission (Depolymerization): The macroradical can undergo β-scission, breaking the polymer chain and releasing a monomer molecule. This "unzipping" process is a dominant degradation mechanism for polymethacrylates. researchgate.net

Intermolecular Transfer: The macroradical can abstract a hydrogen atom from a neighboring polymer chain, terminating its own radical state but creating a new macroradical, thus propagating the degradation process through the bulk material.

Reaction with Oxygen: In an aerobic environment, the macroradical will react with O₂ to form a peroxy radical (POO•), shifting the degradation pathway towards an oxidative mechanism as described in section 8.2. researchgate.net

Crosslinking: The pendant methacryloyl group in the side chain of Poly[this compound] contains a reactive double bond. Radicals on one chain could potentially add across this double bond on an adjacent chain, leading to crosslinking. This can compete with chain scission, potentially leading to an initial increase in molecular weight or gel formation before widespread degradation occurs.

Advanced Material Science Applications of N 2 Methyl 1 Oxoallyl Methacrylamide Polymers

Design and Formulation of Functional Coatings and Adhesives

The incorporation of N-(2-Methyl-1-oxoallyl)methacrylamide into polymer formulations for coatings and adhesives is driven by the need for enhanced durability and interfacial strength. The amide groups within the polymer backbone offer significant advantages over traditional ester-based systems, primarily due to their superior resistance to hydrolysis. This is particularly crucial in applications such as dental adhesives, where the material is constantly exposed to a moist and enzymatically active environment.

In the design of dental adhesives, replacing conventional methacrylate (B99206) monomers with methacrylamide (B166291) analogues can significantly improve the longevity of the adhesive-dentin interface. The amide bond is less susceptible to both hydrolytic and enzymatic degradation, which are primary factors in the failure of resin composite restorations. Research has shown that experimental dental adhesives formulated with methacrylamide-based monomers exhibit more stable long-term microtensile bond strengths (μTBS) compared to conventional methacrylate systems. For instance, hybrid monomers incorporating both methacrylamide and methacrylate functionalities have been synthesized to balance reactivity with stability. While methacrylamides can sometimes exhibit lower polymerization rates compared to methacrylates, the resulting crosslinked networks show remarkable bonding stability over time.

Self-crosslinkable coating compositions also benefit from the inclusion of related N-functionalized acrylamide (B121943) monomers. These systems can form durable, mar-resistant, and acid-etch-resistant transparent topcoats, which are highly desirable in automotive and industrial applications. The crosslinking, facilitated by monomers like this compound, creates a resilient polymer network that provides robust protection to the underlying substrate. The formulation of these coatings involves the free-radical-initiated polymerization of the functional acrylamide with other ethylenically unsaturated monomers, allowing for precise control over the final properties of the coating.

Monomer System Initial μTBS (MPa) μTBS after 6 months (MPa) Key Finding
Methacrylate-based (Control)HighSignificant ReductionSusceptible to hydrolytic degradation over time, leading to reduced bond strength.
Methacrylamide-basedComparable to ControlStable / Minor ReductionEnhanced hydrolytic stability of the amide bond contributes to superior long-term bond durability. nih.gov
Hybrid Methacrylate-MethacrylamideComparable to ControlStableOffers a balance of good reactivity from the methacrylate group and high stability from the methacrylamide group. nih.gov

Development of Stimuli-Responsive Polymer Systems and Smart Materials

This compound is a key building block in the creation of stimuli-responsive polymers, often referred to as "smart" materials. These materials can undergo significant, reversible changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. The role of this compound is typically to provide the crosslinked network structure necessary for a hydrogel, which can then swell or shrink in response to environmental cues.

Thermoresponsive Systems: By copolymerizing this compound with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm), hydrogels can be fabricated that exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the hydrogel is hydrophilic and swells with water; above the LCST, it becomes hydrophobic and deswells, releasing the absorbed water. The crosslinks provided by this compound ensure the structural integrity of the hydrogel during these volume phase transitions. The precise LCST can be tuned by adjusting the ratio of the hydrophilic and hydrophobic comonomers in the polymer network. This behavior is critical for applications in areas like drug delivery, where a temperature change can trigger the release of a therapeutic agent, and in tissue engineering.

pH-Responsive Systems: Similarly, pH-sensitive hydrogels can be synthesized by copolymerizing this compound with monomers containing ionizable functional groups, such as acrylic acid (AA) or N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm). semanticscholar.org In acidic conditions, a hydrogel with basic groups (like DMAEAAm) will become protonated, leading to electrostatic repulsion between chains and causing the gel to swell. Conversely, a hydrogel with acidic groups (like AA) will swell under basic conditions as the carboxylic acid groups deprotonate. These pH-responsive swelling behaviors are harnessed for applications like site-specific drug delivery in the gastrointestinal tract or as chemical sensors and actuators. mdpi.comacs.org The degree of crosslinking directly influences the swelling ratio and the response time of the hydrogel. acs.orgresearchgate.net

Stimulus Functional Monomer Mechanism of Response Potential Application
Temperature (LCST)N-isopropylacrylamide (NIPAAm)Hydrophilic-hydrophobic transition upon heating causes network collapse. uobaghdad.edu.iqOn-demand drug delivery, cell sheet engineering. uobaghdad.edu.iq
pH (Acidic)N-[2-(dimethylaminoethyl)acrylamide]Protonation of amino groups leads to electrostatic repulsion and swelling. semanticscholar.orgDrug release in the stomach.
pH (Basic)Acrylic Acid (AA)Deprotonation of carboxylic acid groups leads to electrostatic repulsion and swelling. acs.orgresearchgate.netDrug release in the intestine.
CO2N-3-dimethylamino propyl methacrylamide (DMAPMA)Reversible reaction with CO2 forms bicarbonate salts, changing polymer solubility. acs.orgCO2 sensors, switchable solvents.

Engineering of Polymer Scaffolds and Advanced Polymeric Carriers

In the field of biomedical engineering, polymers based on this compound are utilized to create sophisticated three-dimensional structures for tissue regeneration and advanced drug delivery. The monomer's ability to form stable, crosslinked hydrogel networks is paramount for these applications.

Polymer Scaffolds for Tissue Engineering: An ideal tissue scaffold should mimic the extracellular matrix (ECM), providing mechanical support while promoting cell adhesion, proliferation, and differentiation. Hydrogels crosslinked with this compound can be engineered to meet these requirements. The porosity, mechanical stiffness, and degradation rate of the scaffold can be precisely controlled by adjusting the crosslinking density and copolymer composition. For example, copolymerizing with monomers that present specific biological cues can enhance cell interaction. The high water content and soft consistency of these hydrogels create a favorable environment for tissue growth. Furthermore, the enhanced hydrolytic stability of the amide crosslinks ensures that the scaffold maintains its structural integrity for the required duration of tissue regeneration.

Advanced Polymeric Carriers for Drug Delivery: Hydrogels are excellent candidates for controlled drug delivery systems due to their biocompatibility and ability to encapsulate a wide variety of therapeutic molecules. researchgate.netnih.gov this compound-crosslinked networks can be designed to release drugs in a sustained and controlled manner. acs.org The release kinetics are governed by factors such as the mesh size of the polymer network (controlled by crosslinking density), the interaction between the drug and the polymer, and the swelling/deswelling behavior of the hydrogel. By incorporating stimuli-responsive comonomers, "smart" drug delivery systems can be developed that release their payload only in response to specific physiological triggers, such as a change in pH at a disease site or a localized temperature increase. wiley-vch.de This targeted delivery approach enhances therapeutic efficacy while minimizing systemic side effects.

Applications in Water Treatment, Flocculation, and Separation Technologies

Polymers containing methacrylamide functionalities play a crucial role in environmental applications, particularly in water purification and separation processes. The ability to introduce specific functional groups onto a stable, crosslinked polymer backbone allows for the design of materials targeted for the removal of specific pollutants.

Heavy Metal Ion Removal: Crosslinked methacrylamide-based polymers can be functionalized to act as chelating resins for the removal of toxic heavy metal ions from wastewater. researchgate.netresearchgate.net By copolymerizing this compound with monomers containing functional groups like sulfonic acid, carboxylic acid, or amine groups, polymers with a high affinity for specific metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺) can be synthesized. researchgate.nete-journals.in The crosslinked network structure renders the polymer insoluble in water, allowing it to be used as a reusable sorbent in batch or column processes. The high surface area and porous nature of these polymeric sorbents facilitate rapid kinetics and high adsorption capacities.

Polymer System Target Pollutant Adsorption Capacity (mg/g) Optimal pH
Poly(acrylamide-co-2-acrylamide-2-methyl-1-propane sulfonic acid)Pb(II), Hg(II), Cd(II)Varies with pH and metalIncreased capacity with higher pH e-journals.in
Amino-functionalized poly(glycidyl methacrylate) terpolymerHg(II)124.85.5 researchgate.net
Imprinted polymer of methacrylate and methacrylamideCadmium (CdCl₂)High (up to 80 ppm removal with 200mg resin)N/A researchgate.net

Flocculation and Turbidity Removal: Polyacrylamide-based polymers are widely used as flocculants in water and wastewater treatment to aid in the removal of suspended solids. nih.gov These long-chain polymers function by adsorbing onto colloidal particles and bridging them together, forming larger agglomerates or "flocs." These flocs are then easily removed by sedimentation or filtration. While high molecular weight linear polymers are common, crosslinked microgels or nanogels can also be effective. Incorporating thermoresponsive monomers can create "smart" flocculants that allow for easier separation and recovery of the polymer after the treatment process. For instance, a polymer that is soluble and active at one temperature can be induced to precipitate by a temperature shift, releasing the captured solids and allowing the flocculant to be recycled.

Role in Advanced Polymer Composites and Nanocomposites

The use of this compound as a crosslinker is instrumental in the development of advanced polymer composites and nanocomposites with significantly enhanced properties. These materials combine the polymer matrix with a reinforcing phase, such as inorganic nanoparticles, to create a hybrid material with synergistic characteristics that surpass those of the individual components.

Nanocomposite Hydrogels: A key area of research is the creation of nanocomposite (NC) hydrogels, where inorganic fillers like clay nanosheets (e.g., Laponite) or silica (B1680970) nanoparticles are dispersed within a crosslinked polymer network. researchgate.net Unlike conventional hydrogels that are often brittle, NC hydrogels can exhibit remarkable mechanical properties, including astonishingly large elongations at break (over 1000%) and high tensile strength. researchgate.netresearchgate.net In these systems, the clay nanoparticles act as multifunctional crosslinking points. The polymer chains can adsorb onto the clay surfaces, creating a network structure that is both strong and flexible. This compound can be used in conjunction with this physical crosslinking to further tune the network density and mechanical performance. These tough hydrogels are promising for applications in soft robotics, actuators, and as robust scaffolds for tissue engineering.

Functional Nanocomposites: Beyond mechanical reinforcement, nanofillers can impart new functionalities to the polymer composite. For example, incorporating zinc oxide (ZnO) or copper oxide (CuO) nanoparticles into a methacrylamide-based polymer matrix can create materials with potent antibacterial properties. e-journals.in Such composites are being explored for medical devices, wound dressings, and antimicrobial coatings. Similarly, the inclusion of conductive fillers like polyaniline or carbon nanotubes can transform the insulating polymer into a conductive material suitable for use in sensors, flexible electronics, and supercapacitors. The crosslinked network provided by this compound ensures that the nanofillers are well-dispersated and integrated within the matrix, which is crucial for achieving the desired functional properties.

Composite Type Reinforcement/Filler Key Property Enhancement Example Application
Nanocomposite HydrogelClay Nanosheets (Laponite)Superior mechanical strength, high elongation at break (>1500%). researchgate.netTough soft materials, tissue engineering scaffolds.
Antibacterial CompositeZinc Oxide (ZnO) / Copper Oxide (CuO) NanoparticlesAntimicrobial activity against bacteria like E. coli and S. aureus. e-journals.inMedical coatings, wound dressings.
Conductive CompositePolyaniline (PANI)Electrical conductivity, electromechanical response.Flexible sensors, actuators, supercapacitors.
Reinforced Macroporous CopolymerSilicaEnhanced structural stability and mechanical properties. semanticscholar.orgAdsorbents, immobilization supports.

Future Directions and Emerging Research Perspectives

Integration with Principles of Sustainable Chemistry and Green Polymer Synthesis

The synthesis and polymerization of monomers are increasingly being scrutinized through the lens of green chemistry to minimize environmental impact. Future research on N-(2-Methyl-1-oxoallyl)methacrylamide is likely to focus on developing more sustainable synthetic pathways. Traditional methods for synthesizing similar compounds can involve hazardous reagents like methacryloyl chloride researchgate.net. A shift towards greener alternatives is a key research direction.

Key areas for sustainable innovation include:

Catalyst Development : Exploring the use of heterogeneous, recyclable catalysts, such as modified clays (B1170129) ("Maghnite"), could offer an environmentally friendly approach to synthesizing N-alkyl methacrylamides researchgate.net. This approach could yield high conversion rates and selectivity under mild, solvent-free conditions researchgate.net.

Bio-based Feedstocks : A significant future direction is the development of synthetic routes that utilize at least partially renewable and non-fossil fuel-based starting materials, such as bio-derived amines or methacrylic acid google.com.

Atom Economy : Designing synthesis reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Synthesis Approach Traditional Method Potential Green Method
Reagents Methacryloyl chloride, triethylamine (B128534) researchgate.netMethacrylic anhydride (B1165640), amino derivatives researchgate.net
Catalyst ---Heterogeneous catalyst (e.g., Maghnite H+) researchgate.net
Solvent Organic solventsSolvent-free (bulk) or green solvents researchgate.net
Byproducts Triethylamine hydrochlorideMinimal, catalyst is recyclable researchgate.net
Conditions Varies, may require inert atmosphereRoom temperature researchgate.net

Exploration of Bio-Inspired Polymer Architectures and Bioconjugation Strategies

Nature provides a vast source of inspiration for designing advanced materials with remarkable properties, such as self-healing, mechanical strength, and biocompatibility nih.gov. The structure of this compound makes it a candidate for creating complex, bio-inspired polymer networks.

Bio-inspired Architectures: Polymers derived from this compound could be designed to mimic natural materials. For instance, by controlling the crosslinking density, it might be possible to create hydrogels with tunable mechanical properties reminiscent of biological tissues like cartilage or muscle nih.gov. Its incorporation into polymers could also enhance properties like antioxidant strength or UV-blocking, inspired by natural compounds like lignin (B12514952) nih.gov.

Bioconjugation Strategies: Bioconjugation involves attaching biomolecules (e.g., peptides, antibodies, enzymes) to a polymer backbone to create functional materials for biomedical applications. While direct research on this compound is limited, strategies developed for polyacrylamide gels are highly relevant frontiersin.orgutwente.nl. The amide groups within its structure could potentially be modified, or co-monomers with reactive handles could be incorporated during polymerization to facilitate the attachment of bioactive ligands.

Strategy Reactive Group on Polymer Biomolecule Target Potential Application
Carbodiimide Chemistry Carboxylic acids (via co-monomer like acrylic acid) frontiersin.orgutwente.nlPrimary amines (e.g., on proteins, peptides) frontiersin.orgutwente.nlCell-adhesive surfaces for tissue engineering frontiersin.org
Thiol-Maleimide/Thiol-Ene Chemistry Thiol-reactive groups (via co-monomer) utwente.nlThiols (e.g., on cysteine residues) utwente.nlSite-specific immobilization of enzymes or antibodies utwente.nl
"Click" Chemistry Azide or Alkyne groups (via co-monomer)Complementary Alkyne or Azide groupsHighly efficient and specific ligand attachment

These strategies could enable the creation of advanced biomaterials for drug delivery, regenerative medicine, and diagnostics nih.gov. For example, hydrogels could be functionalized with cell-adhesive peptides to guide tissue formation frontiersin.org.

Application in Advanced Manufacturing Techniques (e.g., 3D Printing, Additive Manufacturing)

Additive manufacturing, particularly 3D printing, has revolutionized the fabrication of complex, three-dimensional structures for a range of applications, from medical devices to soft robotics. Hydrogels based on acrylamide (B121943) and its derivatives are well-suited for these techniques due to their tunable properties and biocompatibility nih.gov.

This compound, with its two polymerizable groups, is an excellent candidate for use as a crosslinking agent in photopolymerizable resins (inks) for 3D printing. Its inclusion could allow for precise control over the mechanical properties, swelling behavior, and degradation kinetics of the printed objects.

Potential Research and Application Areas:

Bioprinting and Tissue Engineering : Formulating bio-inks that incorporate this crosslinker along with living cells to print scaffolds that support cell growth and tissue regeneration nih.gov.

Custom Medical Devices : Printing patient-specific devices, such as soft implants or contact lenses, where precise mechanical properties are crucial nih.gov.

Mechanobiology Studies : Fabricating lab-on-a-chip devices with micropatterned stiffness to study how cells respond to their mechanical environment nih.gov.

Printing Parameter Role of this compound Effect on Final Product
Concentration Acts as a crosslinkerHigher concentration leads to increased stiffness, lower swelling ratio, and smaller pore size.
Reactivity Participates in free-radical polymerizationInfluences printing speed and resolution.
Biocompatibility Component of the polymer networkThe overall formulation must be non-toxic for biomedical applications.

Interdisciplinary Research Opportunities with Other Scientific Domains

The multifaceted potential of this compound opens doors for collaboration across numerous scientific fields. Advancing its application from a laboratory concept to a real-world technology will require a convergence of expertise.

Research Area Collaborating Disciplines Potential Outcomes
Smart Hydrogels Materials Science, Chemistry, Electrical EngineeringDevelopment of stimuli-responsive materials that change properties in response to pH, temperature, or light for use in sensors and actuators mdpi.com.
Advanced Drug Delivery Pharmaceutical Science, Biomedical Engineering, MedicineDesign of biodegradable nanogels for targeted and controlled release of therapeutics mdpi.com.
Regenerative Medicine Biology, Surgery, Materials ScienceCreation of biocompatible and biodegradable scaffolds that promote the repair and regeneration of damaged tissues nih.gov.
Antimicrobial Surfaces Microbiology, Materials Science, Public HealthDevelopment of coatings that resist bacterial adhesion and biofilm formation by incorporating antimicrobial moieties nih.gov.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in healthcare, manufacturing, and sustainable technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methyl-1-oxoallyl)methacrylamide, and how can reaction conditions be optimized?

  • Methodological Answer : Radical polymerization is a common approach for synthesizing methacrylamide derivatives. For example, N-(2-hydroxypropyl)methacrylamide (HPMA) is synthesized via free radical polymerization using azobisisobutyronitrile (AIBN) as an initiator in methanol at 50–60°C . Adjusting monomer-to-initiator ratios (e.g., 100:1 to 500:1) and reaction time (6–24 hours) can control molecular weight. For this compound, similar protocols may apply, with modifications to accommodate the methyl-oxoallyl group’s steric and electronic effects. Heterogeneous polymerization in aqueous systems could enhance yield by reducing side reactions .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for verifying the methacrylamide backbone and substituents. For HPMA, resonances at δ 1.8–2.1 ppm (CH3_3) and δ 5.3–6.1 ppm (vinyl protons) confirm the methacrylamide structure .
  • Mass Spectrometry (MS) : High-resolution MS can confirm molecular weight and purity.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm1^{-1} (amide I) and ~1550 cm1^{-1} (amide II) validate the amide linkage .

Advanced Research Questions

Q. How does the incorporation of this compound into copolymers affect their physicochemical properties?

  • Methodological Answer : The methyl-oxoallyl group introduces steric hindrance and potential crosslinking sites. For example, HPMA copolymers with hydrophobic side chains exhibit increased aggregation in aqueous solutions, impacting drug release kinetics . To assess this compound copolymers:

  • Solvent Compatibility : Use Hansen solubility parameters (HSPs) to predict solubility and self-assembly. Polar solvents (e.g., DMF, methanol) may enhance monomer diffusion during polymerization .

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius (RhR_h) to evaluate aggregation.

  • Viscosity Analysis : Compare with N-Allylmethacrylamide (Table 1) to infer chain interactions .

    Table 1 : Viscosity of N-Allylmethacrylamide solutions (reference data)

    Concentration (ppm)Viscosity (3% in H2_2O, mPa·s)
    30028
    50033

Q. What strategies are effective for resolving conflicting data on polymerization kinetics of methacrylamide derivatives?

  • Methodological Answer : Contradictions in polymerization rates or molecular weights often arise from solvent effects or initiator efficiency.

  • Controlled Radical Polymerization (RAFT) : Use chain transfer agents (CTAs) to standardize kinetics. For HPMA, RAFT achieved polydispersity indices (PDI) <1.2 .
  • High-Throughput Screening (HTP) : Test multiple solvent systems (e.g., DMF vs. methanol) to identify optimal conditions .
  • Kinetic Modeling : Apply the Mayo equation to correlate monomer conversion with molecular weight .

Q. How can this compound be utilized in targeted drug delivery systems?

  • Methodological Answer : While direct studies are limited, HPMA copolymers provide a framework:

  • Conjugate Design : Link the monomer to therapeutics via pH-sensitive spacers (e.g., hydrazone bonds) for tumor-selective release .
  • Biodistribution Studies : Use fluorescent labeling (e.g., Cy5) and imaging to track accumulation in xenograft models .
  • Degradability : Incorporate oligopeptide sequences (e.g., Gly-Phe-Leu-Gly) cleavable by lysosomal enzymes for controlled payload release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.